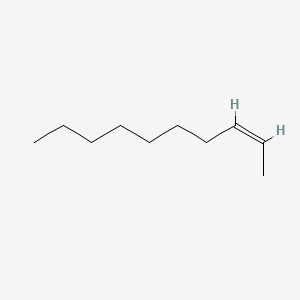

cis-2-Decene

説明

Contextualization of cis-2-Decene within Alkene Chemistry

Alkenes are unsaturated hydrocarbons containing at least one carbon-carbon double bond. uomosul.edu.iq The presence of the double bond makes alkenes more reactive than their saturated counterparts, the alkanes. uomosul.edu.iq The geometry of the substituents around the double bond can lead to stereoisomerism, specifically cis-trans (or E/Z) isomerism. libretexts.orglibretexts.org In this compound, the two alkyl groups attached to the double-bonded carbons are on the same side, which influences its physical properties such as boiling point and density due to the resulting molecular dipole. ontosight.ailibretexts.org

The general properties of alkenes, such as their insolubility in water and solubility in nonpolar organic solvents, are also characteristic of this compound. libretexts.org Like other alkenes, it can undergo a variety of addition reactions across the double bond, including hydrogenation, halogenation, and oxidation. uomosul.edu.iq

Significance of this compound as a Mechanistic Probe and Synthetic Intermediate

The specific structure of this compound makes it a useful tool for investigating reaction mechanisms. For instance, its isomerization to trans-2-decene (B104024) and other decene isomers under various catalytic conditions provides insights into the stereoselectivity and regioselectivity of catalytic processes. acs.orgscispace.com Studies on the oxidation of different decene isomers, including this compound, have been conducted to understand how the position of the double bond affects reactivity, which is relevant to fields like combustion chemistry. researchgate.net

Furthermore, this compound serves as a valuable synthetic intermediate in organic synthesis. The double bond can be functionalized in numerous ways to create more complex molecules. For example, it can undergo epoxidation to form cis-2,3-epoxydecane, which can then be used in further synthetic steps. pearson.com It is also used in co-oligomerization reactions with other olefins, such as ethylene (B1197577), to produce specific longer-chain hydrocarbons, a process studied for its mechanistic implications in polymer and materials science. nih.gov Its role as a precursor in the synthesis of other compounds, such as certain diols and functionalized alkanes, highlights its utility in building molecular complexity. pearson.com

Overview of Key Research Areas

The study of this compound is pertinent to several key research areas:

Catalysis: A significant body of research focuses on the catalytic isomerization of 1-decene (B1663960), where this compound is often an initial product before further isomerization to the more stable trans-2-decene. acs.orgscispace.com These studies explore the efficiency and selectivity of various transition metal catalysts. acs.orgscispace.com There is also research into the selective synthesis of (Z)-2-alkenes, including this compound, from terminal alkenes using specific catalysts like air-stable molybdenum(0) complexes. acs.org

Reaction Kinetics and Mechanisms: The rates and mechanisms of reactions involving this compound are actively investigated. This includes studies on its formation in elimination reactions, such as the reaction of 2-decyl bromide with a base, which provides insights into the competition between different reaction pathways. researchgate.netcas.cz The mechanism of alkene oxidation, including cis-dihydroxylation and epoxidation, has also been explored using this compound as a substrate. researchgate.net

Combustion Chemistry: The combustion characteristics of different fuel components are a critical area of research. Studies have examined the reactivity of various decene isomers, including this compound, under conditions relevant to diesel engines to understand how the molecular structure influences combustion and emissions. researchgate.net

Organic Synthesis: this compound is utilized as a starting material or an intermediate in the synthesis of more complex organic molecules. For example, it has been used in the synthesis of other decene derivatives and as a component in the total synthesis of natural products. google.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H20 |

| Molecular Weight | 140.27 g/mol nih.gov |

| Appearance | Colorless to Almost colorless clear liquid |

| Boiling Point | 172-173 °C ontosight.ai |

| Melting Point | -30 °C to -28 °C ontosight.ai |

| Density | 0.75 g/cm³ chemicalbook.com |

| Refractive Index | 1.4260-1.4280 chemicalbook.com |

| CAS Number | 20348-51-0 nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-dec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNMBTZOEVIJCM-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891925 | |

| Record name | (2Z)-2-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20348-51-0, 20063-97-2 | |

| Record name | 2-Decene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Decene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-2-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-dec-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cis 2 Decene

Stereoselective Construction of the cis-Double Bond

The creation of a cis- or Z-alkene requires careful control over the reaction mechanism to favor the formation of the thermodynamically less stable isomer. nih.govnih.gov Several powerful synthetic strategies have been developed to achieve this, with catalytic hydrogenation and olefination reactions being among the most prominent.

Catalytic Partial Hydrogenation of Alkynes (e.g., Lindlar Catalyst Systems)

One of the most classic and reliable methods for the synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne. masterorganicchemistry.commasterorganicchemistry.com To obtain cis-2-decene, 2-decyne (B165317) would be the starting material. Standard hydrogenation catalysts like palladium on carbon (Pd/C) would fully reduce the alkyne to the corresponding alkane, decane. coconote.applibretexts.org Therefore, a "poisoned" or deactivated catalyst is necessary to stop the reaction at the alkene stage. libretexts.orgmasterorganicchemistry.com

Lindlar's catalyst is a well-known example of such a system. libretexts.orgmasterorganicchemistry.com It consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalyst poison, typically lead acetate (B1210297) and quinoline (B57606). libretexts.orgsamaterials.com The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed cis-alkene to the alkane. libretexts.orgsamaterials.com

The stereoselectivity of Lindlar's catalyst arises from the mechanism of hydrogen addition. The reaction occurs on the surface of the metal catalyst where hydrogen gas (H₂) is adsorbed and dissociates into hydrogen atoms. pressbooks.pub The alkyne molecule also adsorbs onto the catalyst surface. The two hydrogen atoms are then delivered to the same face of the alkyne triple bond in a process known as syn-addition. pressbooks.pub This concerted or near-concerted addition ensures the formation of the cis- or Z-isomer. masterorganicchemistry.compressbooks.pub The process can be visualized as the alkyne approaching the catalyst surface and reacting with two adjacent hydrogen atoms simultaneously.

The key to high cis-selectivity is preventing over-reduction and isomerization of the desired cis-alkene to the more stable trans-isomer. Several strategies are employed to optimize the selectivity of the Lindlar catalyst system:

Catalyst Poisoning: The choice and amount of poison are critical. Lead salts and quinoline are traditionally used to moderate the catalyst's activity. samaterials.comnih.govbeilstein-journals.org The poison selectively blocks the most active catalytic sites responsible for complete hydrogenation and isomerization. samaterials.com

Support Material: The nature of the support, such as calcium carbonate or barium sulfate (B86663), can influence the dispersion and electronic properties of the palladium catalyst, thereby affecting its selectivity. samaterials.compolimi.it

Reaction Conditions: Careful control of reaction parameters like temperature, pressure, and solvent is crucial. Lower temperatures and pressures generally favor higher selectivity by minimizing side reactions.

Alternative Catalyst Systems: Research has explored alternatives to lead-based poisons due to toxicity concerns. nih.govbeilstein-journals.org Other "poisoned" catalyst systems, such as palladium on barium sulfate with quinoline or nickel boride (Ni₂B), can also be used to achieve high cis-selectivity. masterorganicchemistry.com Recent developments include the use of ligand-modified palladium nanoparticles and soluble palladium-calcium carbonate clusters, which have shown excellent selectivity for the partial hydrogenation of alkynes to cis-alkenes. polimi.itcsic.es

| Catalyst System | Starting Material | Primary Product | Key Features |

|---|---|---|---|

| Pd/C, H₂ (excess) | Alkyne (e.g., 2-Decyne) | Alkane (e.g., Decane) | Complete reduction of the triple bond. coconote.applibretexts.org |

| Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline), H₂ | Alkyne (e.g., 2-Decyne) | cis-Alkene (e.g., this compound) | Poisoned catalyst stops the reaction at the alkene stage, yielding the cis-isomer via syn-addition. libretexts.orgmasterorganicchemistry.com |

| Na, NH₃ (liquid) | Alkyne (e.g., 2-Decyne) | trans-Alkene (e.g., trans-2-Decene) | Dissolving metal reduction proceeds via a different mechanism to give the trans-isomer. masterorganicchemistry.com |

Mechanistic Insights into Syn Addition

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions, which form a carbon-carbon double bond by coupling a carbonyl compound with a phosphorus-stabilized carbanion, are powerful tools for alkene synthesis. The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, offer routes to alkenes with control over stereochemistry. thieme-connect.comnih.gov

The stereochemical outcome of the Wittig and HWE reactions is highly dependent on the nature of the phosphorus reagent and the reaction conditions.

Wittig Reaction: The Wittig reaction employs a phosphonium (B103445) ylide. To favor the formation of a Z-alkene like this compound, non-stabilized or semi-stabilized ylides are typically used. nih.govresearchgate.net These ylides are more reactive and tend to form the kinetic Z-alkene product, especially under salt-free conditions and at low temperatures. nih.govnih.gov For the synthesis of this compound, one would react octanal (B89490) with the ylide derived from ethyltriphenylphosphonium bromide.

Horner-Wadsworth-Emmons (HWE) Reaction: The classical HWE reaction, which uses a phosphonate (B1237965) carbanion, generally favors the formation of the thermodynamically more stable E-alkene. nih.govwikipedia.org However, modifications to the standard HWE reaction have been developed to achieve high Z-selectivity. The Still-Gennari modification is a prominent example. nrochemistry.com This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether. nih.govthieme-connect.com The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, leading to the kinetic Z-alkene product. nrochemistry.comdiva-portal.org Recent research has focused on developing new phosphonate reagents with even stronger electron-withdrawing groups to further enhance Z-selectivity, allowing for high stereoselectivity even at less stringent temperatures. mdpi.comresearchgate.net

Achieving high stereochemical purity in these olefination reactions requires careful control over several factors:

Ylide/Phosphonate Structure: As mentioned, the electronic nature of the substituents on the phosphorus reagent is paramount. Non-stabilized ylides in the Wittig reaction and electronically modified phosphonates in the HWE reaction are key to Z-selectivity. nih.govnih.gov

Base and Counterion: The choice of base and the nature of the metal counterion can significantly influence the stereochemical outcome, particularly in the Wittig reaction. For instance, using lithium-free conditions can enhance Z-selectivity. wikipedia.org In the Still-Gennari HWE reaction, using a potassium base with a crown ether helps to create a "naked" anion, promoting the desired kinetic pathway. thieme-connect.com

Reaction Temperature: Low temperatures (e.g., -78 °C) are often employed to favor the kinetic product, thus increasing the proportion of the Z-isomer. wikipedia.orgmdpi.com

Aldehyde Structure: The steric bulk of the aldehyde can also play a role in the stereoselectivity of the olefination reaction. wikipedia.org

| Reaction | Phosphorus Reagent for Z-Selectivity | Typical Reaction Conditions | Mechanism for Z-Selectivity |

|---|---|---|---|

| Wittig Reaction | Non-stabilized or semi-stabilized phosphonium ylides. nih.govresearchgate.net | Low temperature, often under salt-free conditions. nih.gov | Kinetic control favoring the formation of the cis-oxaphosphetane intermediate. nih.gov |

| Horner-Wadsworth-Emmons (Still-Gennari Modification) | Phosphonates with electron-withdrawing groups (e.g., -OCH₂CF₃). nih.govthieme-connect.com | Strong, non-coordinating base (e.g., KHMDS), crown ether, low temperature. thieme-connect.com | Electron-withdrawing groups accelerate the elimination from the cis-oxaphosphetane, favoring the Z-alkene. nrochemistry.comdiva-portal.org |

Reagent Design for Z-Alkene Formation

Isomerization-Based Synthesis of this compound

Isomerization represents an atom-economical approach to converting readily available terminal alkenes, such as 1-decene (B1663960), into more substituted and often more valuable internal isomers. acs.org The primary challenge lies in developing catalytic systems that can precisely control the reaction to yield the desired cis-2-isomer over other potential products like trans-2-decene (B104024) or other positional isomers (e.g., 3-decene). mpg.dersc.org

The catalytic transposition of a double bond from the terminal (α) position of an alkene to an internal position is a fundamental transformation in organic synthesis. rsc.org This process is typically mediated by transition metal complexes and can proceed through several mechanistic pathways. The two most common mechanisms are the metal hydride addition-elimination pathway and the π-allyl mechanism. nih.govacs.org

Metal Hydride Addition-Elimination Mechanism: This pathway involves the addition of a metal-hydride (M-H) species across the terminal double bond of the alkene (e.g., 1-decene). nih.gov This "hydride insertion" forms a metal-alkyl intermediate. nih.govacs.org Subsequent β-hydride elimination from an adjacent carbon atom regenerates the alkene double bond at an internal position and reforms the metal-hydride catalyst. nih.govacs.org The regioselectivity (e.g., formation of a 2-alkene versus a 3-alkene) and stereoselectivity (cis versus trans) are determined by the nature of the catalyst and the relative stabilities of the various transition states. acs.org While many catalysts operating via this mechanism favor the thermodynamically more stable trans product, specific systems have been developed to favor the cis isomer. acs.orgnih.gov

π-Allyl Mechanism: An alternative pathway involves the activation of an allylic C-H bond of the alkene by the metal center. This forms a π-allyl metal intermediate. nih.gov A subsequent hydride transfer from the metal back to the allyl ligand, but at a different position, results in the isomerized alkene. nih.gov Certain cobalt-based catalysts that operate through this mechanism have shown exceptionally high selectivity for the formation of cis-2-alkenes from terminal alkenes. nih.govorganic-chemistry.org Computational studies suggest that the spin state of the metal center can play a crucial role in directing the stereochemical outcome of the reaction. nih.gov

Achieving high selectivity for this compound requires carefully designed catalysts that can kinetically favor the formation of the cis isomer over the thermodynamically more stable trans isomer. nih.gov Several transition metal systems have been explored for this purpose.

A notable example is a high-spin cobalt(I) complex supported by a β-dialdiminate ligand, which displays remarkable regioselectivity and Z-selectivity (for the cis isomer) in the isomerization of unactivated terminal alkenes. nih.gov This system can convert terminal alkenes into the corresponding Z-2-alkenes with high efficiency. nih.govorganic-chemistry.org In another approach, an air-stable molybdenum(0) complex, cis-Mo(CO)₄(PPh₃)₂, used with a p-toluenesulfonic acid cocatalyst, has been shown to isomerize terminal alkenes, generally favoring the Z isomer with selectivity as high as 8:1 (Z:E). acs.org

Furthermore, early work demonstrated that a catalyst system generated in situ from cobalt(II) chloride (CoCl₂), triphenylphosphine (B44618) (Ph₃P), and sodium borohydride (B1222165) (NaBH₄) can isomerize 1-decene. scispace.com By controlling the reaction conditions, this system can be directed to produce predominantly this compound. scispace.com The studies indicated that this compound is the initial product, which can then undergo further isomerization to the more stable trans-2-decene. scispace.com In contrast, many other catalytic systems based on metals like manganese or rhodium tend to favor the formation of the E-isomer (trans). acs.orgresearchgate.net

Interactive Table: Catalytic Systems for cis-Selective Alkene Isomerization

| Catalyst System | Substrate Example | Conditions | Selectivity Outcome | Reference |

|---|---|---|---|---|

| β-dialdiminate-supported high-spin cobalt(I) complex | Unactivated aliphatic terminal alkenes | Pentane, 50 °C, 0.5% catalyst loading | High regioselectivity and stereoselectivity for Z-2-alkenes | nih.gov |

| cis-Mo(CO)₄(PPh₃)₂ / TsOH | Functionalized terminal alkenes | THF, reflux | Generally favors Z isomer (up to 8:1 Z:E) | acs.org |

| CoCl₂ / Ph₃P / NaBH₄ | 1-Decene | THF, -10°C | Predominantly cis-2-decene under controlled conditions | scispace.com |

| Tungsten / phosphine (B1218219) ligand | Terminal olefins | Varies with ligand | Ligand tuning allows access to either E or Z stereoisomer | rsc.org |

Double Bond Migration from Terminal Alkenes to Internal cis-Positions

Emerging Synthetic Strategies

Beyond traditional catalytic isomerization, new strategies are emerging to access thermodynamically less stable alkene isomers like this compound.

One innovative approach involves a photochemically catalyzed isomerization . This method can convert a thermodynamically stable E-alkene into the less stable Z-isomer. organic-chemistry.org This strategy operates via a photochemical pumping mechanism, providing a non-traditional route to overcome thermodynamic preferences. organic-chemistry.org

Another advanced strategy is the development of stereodivergent catalytic systems . For instance, a tungsten-based catalyst has been reported where tuning the ligand environment allows for selective access to either the E- or Z-stereoisomer from the same terminal alkene starting material. rsc.org This level of control, where the catalyst dictates the stereochemical outcome, represents a significant advancement in synthetic methodology and offers a powerful tool for preparing specific isomers like this compound on demand. rsc.org

Elucidation of Reaction Mechanisms and Pathways Involving Cis 2 Decene

Isomerization Processes and Dynamics

Isomerization reactions of alkenes, including cis-2-decene, are fundamental transformations that can alter the molecular structure and, consequently, the chemical and physical properties of the compound. These processes can involve the rearrangement of atoms or groups around the double bond (cis-trans isomerization) or the migration of the double bond along the carbon chain (positional isomerization).

cis-trans Isomerization: Kinetics and Equilibrium

Cis-trans isomerization, also known as geometric isomerization, involves the conversion of the cis isomer to its trans counterpart, and vice versa. This process requires the temporary breaking of the pi (π) bond of the C=C double bond, allowing rotation around the sigma (σ) bond, followed by the reformation of the π bond.

The equilibrium between cis- and trans-2-decene (B104024) is dictated by the relative thermodynamic stabilities of the two isomers. Generally, trans isomers are more stable than their cis counterparts due to reduced steric strain between the alkyl groups on the same side of the double bond. rsc.org For decene isomers, the trans configurations are typically lower in energy by 4–6.5 kJ mol-1. rsc.org The equilibrium constant (K) for the cis-to-trans isomerization is a measure of this stability difference. For a typical cis-trans isomerization, the equilibrium constant is less than 1, indicating that the trans isomer is favored at equilibrium. youtube.com

The kinetics of this isomerization can be influenced by factors such as temperature and the presence of catalysts. The forward and reverse reactions are often first-order in each direction. youtube.com The rate of isomerization can be significantly increased by catalysts that facilitate the breaking of the π bond.

| Parameter | Description | Source |

| Isomer Stability | Trans isomers are generally more stable due to reduced steric hindrance. | rsc.org |

| Energy Difference | Trans-2-decene is 4–6.5 kJ mol⁻¹ lower in energy than this compound. | rsc.org |

| Equilibrium Constant (K) | For cis-to-trans isomerization, K is typically less than 1. | youtube.com |

| Reaction Order | Often first-order in both forward and reverse directions. | youtube.com |

Positional Isomerization and Double Bond Shift Mechanisms

Positional isomerization involves the migration of the double bond along the carbon chain, leading to a mixture of decene isomers (e.g., 1-decene (B1663960), 3-decene, etc.). This process can occur through several mechanisms, particularly in the presence of acid or metal catalysts.

One common mechanism involves the protonation of the double bond by a Brønsted acid to form a carbocation intermediate. lsu.edu A subsequent 1,2-hydride shift can move the positive charge to an adjacent carbon, followed by deprotonation to form a new double bond at a different position. lsu.edu This process can continue, leading to a distribution of positional isomers. The isomerization of 1-decene, for instance, initially leads to a kinetically favored formation of 2-decenes, which then further react to form other isomers until a thermodynamic equilibrium is reached. researchgate.net

Another pathway for double bond migration is through a radical mechanism, which can be initiated by agents like AIBN (azobisisobutyronitrile) in the presence of a cobalt catalyst. acs.org

| Isomerization Type | Mechanism | Key Intermediates | Catalyst/Initiator |

| Positional Isomerization | Acid-catalyzed | Carbocation | Brønsted acid |

| Positional Isomerization | Radical-mediated | Radical species | AIBN/Cobalt catalyst |

Metal-Catalyzed Isomerization Pathways (e.g., Hydride Addition-Elimination)

Transition metal complexes are highly effective catalysts for the isomerization of alkenes, including this compound. A prevalent mechanism is the hydride addition-elimination pathway. researchgate.net This process involves the insertion of the alkene into a metal-hydride (M-H) bond to form a metal-alkyl intermediate. researchgate.nettemple.edu A subsequent β-hydride elimination from an adjacent carbon atom regenerates the alkene with the double bond in a new position and reforms the metal-hydride catalyst. researchgate.nettemple.edu

For example, rhodium-based catalysts can efficiently isomerize 1-decene to a mixture of internal isomers. researchgate.net The selectivity of the isomerization can be influenced by the steric and electronic properties of the ligands attached to the metal center. researchgate.net For instance, the use of a rhodium catalyst with a bulky BiPhePhos ligand can initially lead to a kinetically controlled, rapid formation of trans-2-decene, followed by the slower formation of this compound. researchgate.net Nickel-based catalysts, such as those derived from nickel stearate (B1226849) and ethylaluminum chlorides, can also isomerize 1-decene to a mixture of all possible positional and geometric isomers. researchgate.net Molybdenum complexes have also been shown to catalyze the isomerization of terminal alkenes to internal (Z)-2-alkenes. acs.org

Oxidative Transformations of this compound

The double bond in this compound is a site of high electron density, making it susceptible to attack by electrophilic oxidizing agents. These reactions can lead to the formation of various oxygenated products, such as epoxides.

Epoxidation: Stereochemical Outcomes and Mechanisms

Epoxidation is the reaction of an alkene with an oxidizing agent, typically a peroxy acid (like meta-chloroperoxybenzoic acid, m-CPBA), to form an epoxide (or oxirane). pressbooks.pub This reaction is a concerted process where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. chemistrysteps.comtransformationtutoring.com

A key feature of epoxidation is its stereospecificity. The stereochemistry of the starting alkene is retained in the epoxide product. chemistrysteps.comkhanacademy.org Therefore, the epoxidation of this compound will yield cis-2,3-epoxydecane. The oxygen atom can add to either face of the double bond, potentially leading to a racemic mixture of enantiomers if the resulting epoxide is chiral. chemistrysteps.com

The mechanism involves the alkene acting as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. chemistrysteps.com The concerted nature of the reaction means that no carbocation intermediates are formed, and thus, no rearrangements are observed. chemistrysteps.com

| Starting Alkene | Product | Stereochemistry | Mechanism |

| This compound | cis-2,3-Epoxydecane | Syn-addition, stereospecific | Concerted |

High-Temperature Oxidation and Combustion Kinetics

The high-temperature oxidation and combustion of this compound are complex processes involving a multitude of elementary reactions. Studies on decene isomers, including this compound, are crucial for understanding the combustion behavior of diesel fuels.

High-pressure shock tube experiments have been conducted to investigate the oxidation of decene isomers at conditions relevant to compression ignition engines (850–1500 K). researchgate.netucl.ac.uk These studies have shown that the position of the double bond significantly influences the reactivity of the alkene. Contrary to some shorter-chain alkenes, the reactivity of decene isomers was found to increase as the double bond moved towards the center of the molecule. researchgate.netucl.ac.uk However, at these high temperatures, no significant influence of the cis-trans configuration on reactivity was observed. researchgate.net

The oxidation process initiates with the abstraction of hydrogen atoms or the addition of oxygen to the double bond, leading to the formation of various radical species. acs.org The stability of the resulting allylic radicals plays a key role in the subsequent reaction pathways. researchgate.net Chemical kinetic models have been developed to predict the formation of major product species and to simulate the complex reaction pathways that each decene isomer undergoes. researchgate.net These models indicate that the reaction pathways are strongly controlled by the position of the double bond. acs.org

Ignition Delay Studies of Decene Isomers

Ignition delay is a critical parameter in combustion science, indicating the time lag before a fuel auto-ignites under high pressure and temperature. Studies on decene isomers, including this compound, have been conducted to understand how the position of the double bond affects reactivity.

High-pressure, single-pulse shock tube oxidation experiments have been performed on several decene isomers, including 1-decene, this compound, and cis-5-decene. rpi.eduosti.gov These studies, conducted at pressures between 40 and 66 bar and temperatures from 850 to 1500 K, revealed that the location of the C=C double bond significantly influences ignition timing. osti.govacs.org The general finding is that isomers with the double bond located more centrally in the carbon chain, such as 5-decene, ignite the fastest. osti.gov This is followed by 2-decene, with 1-decene being the slowest to ignite. osti.gov At these high temperatures, no significant difference in reactivity was observed between cis and trans configurations. acs.org

However, studies on other alkenes like octene at lower temperatures have shown that cis isomers can be more reactive. researchgate.netucl.ac.uk This increased reactivity is attributed to the fact that certain low-temperature radical branching reactions require the molecule to adopt a cis conformation before proceeding. researchgate.netucl.ac.uk

Table 1: Relative Ignition Reactivity of Decene Isomers at High Temperatures This table is an illustrative summary based on qualitative findings from research.

| Isomer | Double Bond Position | Relative Ignition Delay |

| 1-Decene | C1-C2 | Slowest |

| This compound | C2-C3 | Intermediate |

| cis-5-Decene | C5-C6 | Fastest |

Formation and Decomposition of Reaction Intermediates

In another significant reaction pathway, ozonolysis, this compound reacts with ozone via a concerted addition across the double bond to form an unstable primary ozonide (POZ). copernicus.org This POZ promptly decomposes into two sets of carbonyls and highly reactive Criegee intermediates (CIs). copernicus.orgoup.com For this compound, this decomposition would yield octanal (B89490) and a Criegee intermediate (CH₃CHOO), as well as acetaldehyde (B116499) and another Criegee intermediate (C₇H₁₅CHOO). These energy-rich CIs can then fragment into various products or react with other atmospheric molecules. oup.com The stereochemistry of the initial alkene influences the conformation of the resulting Criegee intermediate, with cis-alkenes tending to form anti-CIs. copernicus.org

Decene isomers can also be formed as by-products in the ethylene (B1197577) trimerization reaction, which proceeds through metallacyclic intermediates. sbras.ruresearchgate.net In this process, a co-trimerization of 1-hexene (B165129) with two ethylene molecules can lead to the formation of various decene isomers. sbras.ru

Radical Branching Pathways

Radical chain branching is a key feature of combustion, leading to an exponential increase in radical concentration and culminating in ignition. For alkenes like this compound, important reaction pathways include the addition of hydroxyl (OH) radicals to the double bond and the abstraction of hydrogen atoms from the molecule. rpi.edu The abstraction of an H-atom from an allylic position (the carbon adjacent to the double bond) is particularly significant, forming a resonance-stabilized allylic radical. osti.gov

Low-temperature combustion is characterized by the addition of molecular oxygen (O₂) to alkyl radicals, forming peroxy radicals (RO₂). These can then undergo isomerization, leading to chain-branching pathways. rpi.edu Studies on octene isomers have highlighted the importance of the cis configuration for certain low-temperature branching reactions, as some internal isomerization reactions across the double bond can only proceed when the relevant radical is in a cis arrangement. researchgate.netucl.ac.uk This suggests that the cis nature of this compound could facilitate specific radical branching pathways at lower temperatures, potentially increasing its reactivity compared to its trans counterpart under those conditions. researchgate.net

Reductive Transformations

This compound can be both the product of and the substrate for reduction reactions, depending on the specific reagents and conditions employed.

Complete Hydrogenation Pathways

This compound undergoes complete hydrogenation to yield the corresponding alkane, decane. This reaction involves the addition of two hydrogen atoms across the double bond, converting the unsaturated alkene into a saturated alkane. brainly.com The process is typically carried out in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, or nickel. uomosul.edu.iq The reaction is highly efficient and is a standard method for converting alkenes to alkanes. youtube.com

Reaction: CH₃CH=CH(CH₂)₆CH₃ + H₂ --(Catalyst: Pd, Pt, or Ni)--> CH₃(CH₂)₈CH₃

Partial Reduction with Specific Catalysts

While this compound itself is an alkene, it is often synthesized through the partial reduction of an alkyne. Specifically, this compound can be prepared from 2-decyne (B165317) via catalytic hydrogenation using a "poisoned" or deactivated catalyst. The most common catalyst for this transformation is Lindlar's catalyst. masterorganicchemistry.comlibretexts.org

Lindlar's catalyst consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a catalytic poison such as lead acetate (B1210297) and quinoline (B57606). libretexts.orglibretexts.org The poison deactivates the catalyst just enough to prevent the over-reduction of the alkene product to an alkane. libretexts.org The hydrogenation occurs with syn-addition stereochemistry, meaning both hydrogen atoms add to the same face of the alkyne from the catalyst surface, resulting in the formation of the cis-alkene. masterorganicchemistry.comlibretexts.org

Table 2: Typical Conditions for Partial Reduction of 2-Decyne to this compound This table presents generalized conditions based on established methods.

| Parameter | Condition | Purpose |

| Substrate | 2-Decyne | The starting alkyne. |

| Reagent | Hydrogen Gas (H₂) | Source of hydrogen atoms. |

| Catalyst | Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Facilitates H₂ addition with cis selectivity. libretexts.orglibretexts.org |

| Solvent | Hexane, Ethyl Acetate | Inert solvent for the reaction. |

| Temperature | Room Temperature (e.g., 25-30°C) | Mild conditions to control reactivity. |

| Product | This compound | The desired cis-alkene isomer. |

Addition Reactions Across the Alkene Bond

The π-bond of the C=C double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and other reagents in a variety of addition reactions. uomosul.edu.iq

Halogenation: Chlorine (Cl₂) and bromine (Br₂) readily add across the double bond of this compound to form dihalogenated alkanes, specifically 2,3-dichloro- or 2,3-dibromodecane. uomosul.edu.iq

Hydrohalogenation: Hydrogen halides like hydrogen bromide (HBr) add across the double bond. The addition follows Markovnikov's rule, where the hydrogen atom attaches to the carbon atom that already has more hydrogen atoms. For this compound, this results in two products: 2-bromodecane (B1670051) and 3-bromodecane. uomosul.edu.iq

Oxidation: Oxidizing agents can convert this compound into other functional groups. For example, reaction with a peroxy acid like m-chloroperoxybenzoic acid (mCPBA) would yield cis-2,3-epoxydecane. Treatment with a cold, dilute solution of potassium permanganate (B83412) (KMnO₄) would result in the syn-dihydroxylation of the double bond to produce decane-2,3-diol.

Ozonolysis: As detailed in section 3.2.2.2, ozone (O₃) adds to the double bond, which upon cleavage and workup, results in the formation of two smaller carbonyl compounds: acetaldehyde and octanal. copernicus.org

Polymerization: Under certain conditions, such as in the presence of acid catalysts or other initiators, alkene molecules like decene can add to one another to form long-chain polymers. nih.gov

Halogenation Mechanisms

The halogenation of alkenes, such as this compound, with bromine (Br₂) or chlorine (Cl₂) proceeds via an electrophilic addition mechanism. The reaction is characterized by its high stereoselectivity, resulting in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.comlibretexts.org

The mechanism is initiated by the interaction of the electron-rich π-bond of this compound with the halogen molecule (e.g., Br₂). This induces polarization in the Br-Br bond, leading to heterolytic cleavage. libretexts.org A cyclic halonium ion intermediate, specifically a bromonium or chloronium ion, is formed. masterorganicchemistry.comchemistrysteps.com This three-membered ring intermediate is key to explaining the observed stereochemistry. chemistrysteps.com

In the second step, the halide anion (Br⁻ or Cl⁻), generated in the initial step, acts as a nucleophile. It attacks one of the two carbon atoms of the cyclic intermediate from the side opposite to the ring, in a manner analogous to an SN2 reaction. masterorganicchemistry.comlibretexts.org This backside attack forces the ring to open and results in the two halogen atoms being on opposite faces of the original double bond, a configuration known as anti-addition. masterorganicchemistry.comchemistrysteps.com

For this compound, this stereospecific anti-addition leads to the formation of a racemic mixture of enantiomeric vicinal dihalides. For example, bromination yields (2R,3S)-2,3-dibromodecane and (2S,3R)-2,3-dibromodecane.

| Reactant | Reagent | Key Intermediate | Product(s) | Stereochemistry |

|---|---|---|---|---|

| This compound | Br₂ in CCl₄ | Cyclic bromonium ion | (2R,3S)- & (2S,3R)-2,3-dibromodecane | Anti-addition |

| This compound | Cl₂ in CH₂Cl₂ | Cyclic chloronium ion | (2R,3S)- & (2S,3R)-2,3-dichlorodecane | Anti-addition |

Hydroformylation and Methoxycarbonylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. wikipedia.org Methoxycarbonylation is a related process that adds a methoxycarbonyl group (-COOCH₃) to yield an ester. researchgate.net These reactions are typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. wikipedia.orgtesisenred.net For an internal alkene like this compound, the reaction can produce a mixture of isomeric products.

The generally accepted mechanism for rhodium-catalyzed hydroformylation begins with the formation of a coordinatively unsaturated metal-hydride species from a precatalyst. uva.nllibretexts.org The alkene, this compound, then coordinates to the metal center. uva.nl This is followed by a migratory insertion of the alkene into the metal-hydride bond, forming either a linear or a branched alkyl-metal intermediate. uva.nllibretexts.org Subsequent coordination of carbon monoxide (CO) and another migratory insertion step forms an acyl-metal complex. libretexts.org Finally, oxidative addition of H₂ followed by reductive elimination releases the aldehyde product and regenerates the active catalyst. libretexts.orgmpg.de The methoxycarbonylation process follows a similar pathway, but involves methanol (B129727) in the final steps to produce the methyl ester. researchgate.net

Ligand Effects on Regio- and Stereoselectivity

The choice of ligands coordinated to the metal catalyst is crucial in controlling the regioselectivity of hydroformylation and methoxycarbonylation, directing the addition to form either linear or branched products. uva.nl For internal alkenes, this control is particularly challenging. nih.gov

Bulky phosphine (B1218219) and phosphite (B83602) ligands are commonly used to influence the reaction's outcome. The steric and electronic properties of these ligands govern the environment around the metal center. researchgate.net For instance, bidentate phosphine ligands with large "bite angles" (the P-Rh-P angle) can favor the formation of linear aldehydes by sterically hindering the pathways that lead to branched isomers. nih.gov Ligands like Xantphos and BISBI are examples that promote high linear selectivity in the hydroformylation of terminal alkenes. nih.gov In the case of internal alkenes like this compound, specialized catalytic systems are required to achieve high regioselectivity. For example, a Rh/Ru dual-catalyst system has been shown to convert (Z)-2-decene to undecanal (B90771) with a high normal-to-iso (n/i) ratio of 18. lookchem.com

The electronic properties of the ligands also play a significant role. Electron-withdrawing groups on the ligand can make the palladium center in methoxycarbonylation catalysts more electrophilic, potentially accelerating the rate-determining methanolysis step and improving catalytic activity. researchgate.net

| Reaction | Alkene | Catalyst System | Key Ligand Feature | Observed Selectivity | Reference |

|---|---|---|---|---|---|

| Hydroformylation | 1-Octene | Rhodium-BISBI | Large bite angle | High linear aldehyde selectivity | nih.gov |

| Isomerization/Hydroformylation | (Z)-2-Decene | Rh(acac)(CO)₂/bisphosphite + Shvo's catalyst | Dual catalyst system | n/i ratio = 18 for undecanal | lookchem.com |

| Methoxycarbonylation | Internal Alkenes | Palladium-BPX | Electron-withdrawing ligand | High activity and selectivity for linear esters | researchgate.net |

Competing Side Reactions (e.g., Isomerization, Hydrogenation)

During hydroformylation and methoxycarbonylation, several side reactions can occur, impacting the yield and selectivity of the desired product. The most significant competing reactions for internal alkenes like this compound are double bond isomerization and hydrogenation. uva.nlethz.ch

Isomerization: Under typical hydroformylation conditions, the catalyst can facilitate the migration of the double bond along the carbon chain. uva.nlmpg.de For this compound, this means it can be isomerized to 1-decene, trans-2-decene, 3-decene, and other positional isomers. mpg.de This isomerization is often a crucial part of tandem "isomerization-hydroformylation" processes designed to convert less reactive internal alkenes into more valuable linear aldehydes by first isomerizing them to the terminal position (1-decene). mpg.delookchem.com However, uncontrolled isomerization can also lead to a complex mixture of aldehyde products. ethz.ch

Hydrogenation: The alkene substrate can be reduced to the corresponding alkane. uva.nlmpg.de In the case of this compound, this would yield decane. This side reaction consumes both the alkene and the hydrogen gas intended for the hydroformylation reaction. The extent of hydrogenation is highly dependent on the reaction conditions, such as the H₂/CO pressure ratio, temperature, and the specific catalyst and ligands used. acs.org For example, using a CO:H₂ ratio with an excess of hydrogen tends to increase the rate of hydrogenation. acs.org

Hydroboration Mechanisms and Stereospecificity

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. lscollege.ac.in The reaction is notable for its regioselectivity (anti-Markovnikov addition) and its stereospecificity (syn-addition). libretexts.orgmakingmolecules.com

The first step, hydroboration, involves the addition of a borane (B79455) (like BH₃, often in the form of a B₂H₆ dimer or a complex) across the double bond of this compound. redalyc.org The mechanism is a concerted, four-center transition state where the boron and hydrogen atoms add simultaneously to the same face of the double bond. redalyc.org This is known as syn-addition. lscollege.ac.inlibretexts.org For a symmetrically substituted internal alkene like this compound, the boron can add to either C2 or C3 with roughly equal probability. redalyc.org

Olefin Metathesis Reactions

Olefin metathesis is a reaction that involves the redistribution of alkene fragments by the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. wikipedia.org this compound can participate in self-metathesis or cross-metathesis reactions.

In a self-metathesis reaction, two molecules of this compound would react to form cis-2-butene (B86535) and cis-8-hexadecene. The mechanism, proposed by Hérisson and Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.org The catalyst, a metal alkylidene, undergoes a [2+2] cycloaddition with the alkene's double bond. This four-membered ring can then undergo a retro-[2+2] cycloaddition to release new alkene and alkylidene products. wikipedia.org

The stereochemistry of the products is highly dependent on the catalyst structure. While early catalysts produced mixtures of E and Z isomers, modern catalysts have been developed to be highly Z-selective. sci-hub.se For instance, certain ruthenium dithiolate catalysts have shown high efficiency and stereoretention in the metathesis of Z-alkenes. nih.gov Studies have also demonstrated the cross-metathesis of 1-decene with cis-4-octene (B1353254) using a specific ruthenium catalyst to produce cis-4-tridecene (B14651544) with greater than 98% Z-selectivity. sci-hub.se

Radical Reactions (e.g., Deoxygenation of Epoxides)

This compound can be involved in radical reactions, such as the deoxygenation of epoxides. In one such process, an organometallic reagent is used to stereospecifically remove an oxygen atom from an epoxide to yield an alkene. oup.com

A study demonstrated the stereospecific deoxygenation of epoxides using a reagent derived from n-Bu₃SnLi and Me₃Al. oup.com This reaction proceeds with retention of stereochemistry. For example, (Z)-5-decene oxide was converted exclusively to (Z)-5-decene. The proposed mechanism involves the SN2-type ring-opening of the epoxide by the tributylstannyl anion (n-Bu₃Sn⁻). This attack forms a β-oxido stannane (B1208499) intermediate. A subsequent anti-elimination of the tributylstannyl group and the oxygen (coordinated to the aluminum) results in the formation of the alkene with the same stereochemistry as the starting epoxide. oup.com While this specific study used 5-decene isomers, the mechanism is directly applicable to the deoxygenation of cis-2,3-epoxydecane (the epoxide of this compound) to regenerate this compound with high fidelity.

Aziridination Mechanismsnih.gov

The aziridination of alkenes is a significant transformation in organic synthesis, providing access to three-membered nitrogen-containing heterocycles known as aziridines. conicet.gov.armdpi.commdpi.com These compounds are valuable synthetic intermediates due to the strain in their three-membered ring, which allows for various regio- and stereoselective ring-opening reactions. mdpi.comnih.gov The addition of a nitrene equivalent across the double bond of an alkene is a primary and highly attractive method for synthesizing aziridines. nih.govrsc.org For an alkene such as this compound, the stereochemistry of the starting material is a crucial factor in determining the stereochemistry of the resulting aziridine (B145994) product.

The mechanism of aziridination can proceed through different pathways, largely dependent on the catalyst and the nitrene source employed. nih.govrsc.orgnih.gov Transition metals like rhodium, copper, iron, and manganese are commonly used to catalyze these reactions. conicet.gov.arnih.govrsc.org

Rhodium-Catalyzed Mechanisms: Rhodium(II) catalysts, such as dirhodium(II) tetracarboxylates (e.g., [Rh₂(OAc)₄]), are effective in catalyzing the aziridination of olefins. nih.govunige.ch The reaction often involves an iminoiodinane as the nitrene source. unige.ch Experimental results with 1,2-dialkyl-substituted olefins suggest a stereospecific, one-step mechanism for the transfer of the nitrenoid moiety from the catalyst to the olefin. unige.ch For cis-olefins, this concerted mechanism leads to the formation of cis-aziridines, preserving the stereochemistry of the starting alkene. nih.gov This stereospecificity indicates that both carbon-nitrogen bonds are formed in a concerted fashion. nih.govnih.gov However, some rhodium-catalyzed systems may involve a stepwise mechanism with a diradical intermediate, though this can still result in stereospecific outcomes if the spin interconversion and ring closure are rapid. nih.gov

A proposed mechanism using a planar chiral rhodium(III) indenyl catalyst suggests a stepwise pathway where the alkene migratory insertion is the rate-determining and enantio-determining step, forming a strained four-membered metallacycle intermediate. nih.gov This method has been shown to be effective for the aziridination of disubstituted alkenes, converting a Z-alkene into the corresponding cis-aziridine with high diastereoselectivity. nih.gov

Iron-Catalyzed Mechanisms: Iron complexes are an attractive, earth-abundant alternative for catalyzing aziridination. rsc.orgd-nb.info Iron-catalyzed aziridination of aliphatic alkenes can proceed using organic azides as the nitrene source. rsc.org Computational studies, including Density Functional Theory (DFT), on tetracarbene iron catalysts suggest a two-step mechanism. researchgate.netresearchgate.net

Initial C-N Bond Formation: The reaction begins with the formation of the first carbon-nitrogen bond between the alkene and an iron-imide (iron-nitrene) species. This step is often the rate-determining step and involves a transition state with significant charge transfer from the alkene to the imido nitrogen. researchgate.netresearchgate.net

Radical Intermediate and Ring Closure: This leads to an open-chain radical intermediate. researchgate.net The subsequent ring closure to form the aziridine is typically a nearly barrierless step. researchgate.net

The stereochemical outcome (retention to form cis-aziridine from a cis-alkene) in these radical pathways depends on the lifetime and rotational barriers of the intermediate. While a stepwise radical mechanism could allow for isomerization, stereospecific aziridination of aliphatic alkenes has been achieved, suggesting that ring closure is faster than bond rotation. rsc.org The use of specific iron complexes, such as those with D₂-symmetric tetra-NHC ligands, has enabled the first stereospecific aziridination between aryl azides and aliphatic alkenes like 1-decene. rsc.org

Copper and Manganese-Catalyzed Mechanisms: Copper-catalyzed systems are also widely used for aziridination. conicet.gov.ar While detailed mechanistic studies specifically for this compound are less common in the provided context, the general mechanism often involves a copper-nitrene intermediate. ebi.ac.uk The reaction can proceed through either a concerted or a stepwise pathway, and the stereoselectivity can be high. For instance, with cis-stilbene, a high cis:trans ratio of the resulting aziridine has been achieved. ebi.ac.uk

Manganese-based catalysts have also been explored. mdpi.com DFT calculations on a manganese-catalyzed reaction suggest that an iminoiodinane oxidatively adds to the manganese center, forming a high-spin Mn(III) imidyl radical intermediate. mdpi.com This radical species then reacts with the alkene. mdpi.com However, for non-aromatic olefins like 1-decene, some manganese catalysts have shown no aziridination reactivity, highlighting the substrate and catalyst specificity of these reactions. mdpi.com

The following table summarizes findings from various catalytic systems relevant to the aziridination of aliphatic and specifically cis-disubstituted alkenes.

Table 3.7.1. Catalytic Aziridination of Alkenes: Mechanistic Insights and Stereoselectivity

| Catalyst System | Alkene Substrate | Nitrene Source | Key Mechanistic Feature | Stereochemical Outcome | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Rh₂(esp)₂ | Z-3-Hexene | 4-Nitroaniline / Iodosobenzene | Concerted N-aryl nitrene transfer | Stereospecific (cis-aziridine) | High | nih.gov |

| Planar Chiral Rh(III) | Z-alkene | Not specified | Stepwise, via four-membered metallacycle | >20:1 d.r. (cis-aziridine) | 61 | nih.gov |

| [Rh₂(OAc)₄] | 1,2-dialkyl-olefins | NsNTIPh | Stereospecific, one-step transfer | Stereospecific | up to 85 | unige.ch |

| D₂-symmetric tetra-NHC Iron(II) | 1-Decene | p-Tolyl azide | Stepwise, radical intermediate | Stereospecific | 64 | rsc.org |

| Tetracarbene Iron | Decene | Aryl/Alkyl azides | Two-step, rate-determining C-N bond formation | Not specified | Not specified | researchgate.net |

| [Cu(NCR)₆][Al(OC(CF₃)₂R')₄]₂ | cis-Stilbene | N-Tosyliminophenyliodinane | Concerted and stepwise pathways proposed | High cis:trans ratio (98:2) | 85 | ebi.ac.uk |

Catalytic Systems for Cis 2 Decene Transformations

Homogeneous Transition Metal Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of selectivity and activity for the transformation of cis-2-decene. Various transition metals, including rhodium, palladium, nickel, cobalt, and iridium, form the basis of these catalytic systems.

Rhodium-Based Catalysts

Rhodium complexes are particularly prominent in the hydroformylation of alkenes, a process that converts them into aldehydes. rsc.org In the context of this compound, rhodium-based catalysts are often used in tandem with isomerization reactions. researchgate.net This is crucial because the direct hydroformylation of internal olefins like this compound can be challenging and may lead to a mixture of aldehyde isomers.

A key strategy involves the use of a rhodium catalyst that can first isomerize this compound to a terminal olefin, such as 1-decene (B1663960), which then undergoes hydroformylation to produce the desired linear aldehyde, undecanal (B90771). rsc.orgresearchgate.net The isomerization of 1-decene can lead to the formation of both trans-2-decene (B104024) and this compound. researchgate.net The efficiency and selectivity of this tandem process are highly dependent on the ligand coordinated to the rhodium center. For instance, the Rhodium-BIPHEPHOS catalytic system has demonstrated high activity and regioselectivity for the linear aldehyde in the isomerization/hydroformylation of decene isomers. researchgate.net Computational studies have shown that the steric and electronic properties of ligands like BiPhePhos play a critical role in the reaction pathway, influencing both the isomerization and hydroformylation steps. researchgate.netrsc.org

Table 1: Rhodium-Catalyzed Hydroformylation of Decene Isomers

| Catalyst System | Substrate | Key Transformation | Noteworthy Findings |

|---|---|---|---|

| Rhodium/BIPHEPHOS | Decene Isomers | Isomerization/Hydroformylation | Achieves high turnover frequency and regioselectivity for linear undecanal. researchgate.net |

| Rh(BiPhePhos) | n-Decene | Isomerization/Hydroformylation | Isomerization is a prominent side reaction affecting yield; understanding thermodynamic equilibrium is key. rsc.orgrsc.org |

Palladium-Based Catalysts

Palladium-based catalysts are versatile and have been employed in various transformations of alkenes, including oxidation and coupling reactions. thermofishersci.in For this compound, palladium catalysis can facilitate reactions such as oxidative amination and C-C bond formation.

In the realm of oxidative amination, palladium(II) catalysts, in conjunction with an oxidant like molecular oxygen, can convert alkenes into enamines or allylic amines. mdpi.com The reaction pathway often involves the formation of an η³-allylpalladium intermediate through allylic C-H bond activation. mdpi.com The specific products formed are influenced by the nature of the amine and the reaction conditions.

Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are powerful tools for forming carbon-carbon bonds. thermofishersci.in These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org While direct examples involving this compound in these specific named reactions are less commonly detailed, the fundamental principles apply. The choice of ligand is crucial in these processes, affecting the rate of oxidative addition and reductive elimination. thermofishersci.in For instance, in silyl-Heck reactions, which are related to the Heck reaction, the electronic properties of phosphine (B1218219) ligands significantly impact the yield of the desired allylsilane product from the reaction of 1-decene. acs.org

Table 2: Palladium-Catalyzed Transformations of Alkenes

| Reaction Type | Catalyst System | Key Intermediate | Common Applications |

|---|---|---|---|

| Oxidative Amination | Pd(II)/Oxidant | η³-allylpalladium | Synthesis of enamines and allylic amines. mdpi.com |

| Coupling Reactions | Palladium/Ligand | Organopalladium species | C-C and C-Heteroatom bond formation. thermofishersci.in |

Nickel and Cobalt Catalysis

Nickel and cobalt catalysts are frequently used for the oligomerization and polymerization of olefins, as well as for hydrocyanation reactions. researchgate.net

Nickel-catalyzed oligomerization of internal olefins like this compound can be challenging. Studies have shown that the reactivity of pentene isomers in oligomerization reactions catalyzed by Ni-diimine catalysts varies, with cis-2-pentene (B165939) being unreactive under certain conditions, while trans-2-pentene (B94610) does react. researchgate.net This suggests that the stereochemistry of the internal olefin significantly impacts its ability to coordinate to the nickel center and undergo insertion. The oligomerization of α-olefins like 1-butene (B85601) and 1-hexene (B165129) using nickel catalysts has been more extensively studied, with the goal of producing linear oligomers for applications such as lubricants. researchgate.net

Cobalt catalysts are primarily known for their use in hydroformylation reactions. researchgate.netethz.ch While rhodium catalysts often provide higher selectivity for linear aldehydes from α-olefins, cobalt catalysts can also be used for the hydroformylation of internal olefins, although this is often accompanied by isomerization. ethz.ch The hydroformylation of decene to the corresponding C11 aldehyde is an industrially relevant process for producing detergent alcohols. ethz.ch Cobalt-catalyzed hydroboration is another important transformation, where the catalyst can promote isomerization of the olefin followed by hydroboration to yield terminally functionalized products. escholarship.org

Iridium Catalysis

Iridium catalysts have shown significant utility in hydrogenation and isomerization reactions of alkenes. wikipedia.orgnih.gov Crabtree's catalyst, an organoiridium compound, is a well-known homogeneous catalyst for hydrogenation. wikipedia.org It is particularly effective for directed hydrogenations, where a functional group on the substrate directs the catalyst to a specific face of the double bond. wikipedia.org

Iridium catalysts are also capable of catalyzing the isomerization of alkenes. wikipedia.org For instance, an iridium pincer-crown ether catalyst has been developed that can selectively produce different internal alkene isomers depending on the presence of metal cations. researchgate.net This highlights the potential for designing highly selective iridium-based catalysts for specific olefin transformations. In the context of this compound, iridium catalysts can be used for its hydrogenation to decane. Studies comparing silica-grafted iridium complexes with their homogeneous counterparts have shown that the nature of the catalyst support can influence the reaction rate and isomerization behavior during the hydrogenation of decene isomers. rsc.org

Design and Synthesis of Ligands for Enhanced Selectivity

The selectivity of homogeneous transition metal catalysts is profoundly influenced by the ligands coordinated to the metal center. numberanalytics.com The design and synthesis of ligands with specific steric and electronic properties are therefore crucial for controlling the outcome of catalytic transformations of this compound.

In rhodium-catalyzed hydroformylation, bulky phosphine and phosphite (B83602) ligands are often employed to favor the formation of the linear aldehyde from terminal olefins. researchgate.net For internal olefins like this compound, ligands that promote isomerization to the terminal olefin before hydroformylation are desirable. The BIPHEPHOS ligand is a prime example of a ligand that facilitates this tandem isomerization-hydroformylation process with high selectivity. researchgate.net Supramolecular strategies, where monodentate ligands self-assemble into bidentate structures, have also been explored to create effective ligand systems for hydroformylation. acs.org

In palladium-catalyzed reactions, the electronic properties of the ligand can be tuned to enhance reactivity. For example, in the silyl-Heck reaction of 1-decene, more electron-rich phosphine ligands lead to higher yields of the desired product. acs.org The steric bulk of the ligand is also a critical factor, influencing the stability of intermediates and the rate of reductive elimination. thermofishersci.in Similarly, in asymmetric catalysis, the design of chiral ligands, such as PHAL and PYR ligands, is essential for achieving high enantioselectivity in reactions like dihydroxylation. york.ac.uk

Heterogeneous Catalysis

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. For the transformation of this compound, solid catalysts such as zeolites and supported metals are commonly used.

Zeolites are crystalline aluminosilicates with well-defined pore structures, which can impart shape selectivity to catalytic reactions. sci-hub.seresearchgate.net They can be used as acidic catalysts for the isomerization of alkenes. The pore size and acidity of the zeolite can influence the distribution of the resulting olefin isomers. sci-hub.se Metal species can also be supported on zeolites, creating bifunctional catalysts that can perform multiple reaction steps. researchgate.netnih.gov For instance, metal-loaded zeolites can be used for hydrogenation, oxidation, and hydroisomerization reactions. nih.gov The confinement of metal nanoparticles within the zeolite framework can enhance their stability and prevent sintering at high temperatures. researchgate.net

Supported metal catalysts, where metal nanoparticles are dispersed on a high-surface-area support like silica (B1680970) or alumina, are also widely used. rsc.orgnih.gov For example, silica-grafted iridium hydride complexes have been studied for the hydrogenation of decene isomers. rsc.org The support can influence the activity and selectivity of the catalyst. Palladium supported on zeolite-Y has been shown to be an effective catalyst for Suzuki-Miyaura cross-coupling reactions. mdpi.com The choice of support and the method of catalyst preparation can significantly impact the dispersion and stability of the metal nanoparticles, which in turn affects their catalytic performance. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1-butene |

| 1-decene |

| 1-hexene |

| This compound |

| cis-2-pentene |

| decane |

| η³-allylpalladium |

| BIPHEPHOS |

| BiPhePhos |

| Crabtree's catalyst |

| Palladium |

| PHAL |

| PYR |

| Rhodium |

| Ruthenium |

| trans-2-decene |

| trans-2-pentene |

| undecanal |

| Cobalt |

| Iridium |

| Nickel |

Supported Metal Catalysts and Surface Interactions

Stereoselective Catalysis Principles

Stereoselective catalysis is crucial for controlling the three-dimensional arrangement of atoms in a molecule, which is fundamental in organic synthesis. researchgate.net When using a chiral substrate like this compound, the catalyst can influence the reaction pathway to favor the formation of one stereoisomer over others. This control is achieved through various strategies, including the use of chiral catalysts or directing groups on the substrate. researchgate.net

A key principle in stereoselective transformations is that the reaction proceeds through a transition state where the energies of the pathways leading to different stereoisomers are distinct. The catalyst and substrate interact in a specific spatial arrangement to lower the energy barrier for the desired product.

For example, in the epoxidation of alkenes, the stereochemistry of the starting material is often retained in the product. The epoxidation of cis-2-hexene (B1348261) using a titanium silicalite-1 (TS-1) zeolite catalyst has been studied computationally. rsc.org The study found that cis-2-hexene has a lower activation energy barrier for epoxidation compared to its trans isomer. rsc.org This selectivity is attributed to the confinement effect of the zeolite pores; the cis-isomer is forced into a twisted conformation that fits favorably within the zeolite cavity, stabilizing the transition state and leading to a faster reaction rate. rsc.org This principle is directly applicable to the epoxidation of this compound, where the cis-configuration would be expected to yield the corresponding cis-epoxide.

In deoxydehydration reactions catalyzed by rhenium complexes, the transformation is stereospecific. rsc.org A vicinal diol is converted to an olefin, and the stereochemistry of the starting material dictates the product geometry. For instance, a meso-diol typically yields a trans-alkene, while an enantiomerically pure diol can yield a specific stereoisomer of the alkene. rsc.org This implies that if this compound were produced from a suitable diol precursor via this method, the stereochemistry of that precursor would be paramount.

Similarly, the partial hydrogenation of an alkyne to a cis-alkene is a classic example of stereoselective catalysis. The synthesis of this compound itself can be achieved by the hydrogenation of 2-decyne (B165317) using a Lindlar catalyst (palladium on barium sulfate (B86663) poisoned with quinoline). The catalyst surface facilitates the syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the cis-alkene.

Mechanistic Studies of Catalytic Cycles (e.g., Co-catalysis)

Understanding the detailed mechanism of a catalytic cycle is essential for optimizing reaction conditions and designing more efficient catalysts. Mechanistic studies often involve identifying key intermediates, determining the rate-limiting step, and clarifying the role of all components, including co-catalysts.

In the hydroformylation of internal olefins like 2-decene, tandem isomerization-hydroformylation is a common strategy to produce valuable linear aldehydes. rsc.orgresearchgate.net This often involves co-catalysis, where two different catalytic species work cooperatively. For example, a system using both rhodium and ruthenium complexes has been investigated for the hydroformylation of 2-decene. rsc.org It is proposed that one metal complex (e.g., ruthenium) primarily catalyzes the isomerization of the internal olefin to a terminal olefin (1-decene), which is then more rapidly and selectively hydroformylated to the linear aldehyde by the second complex (e.g., rhodium). rsc.org

A simplified catalytic cycle for a deoxydehydration reaction using a rhenium catalyst illustrates the role of the metal center and a reductant. rsc.org The cycle begins with the coordination of a diol to the high-oxidation-state rhenium center. A reductant is required to facilitate the removal of oxygen atoms, leading to the formation of an olefin and the regeneration of the catalyst in its initial oxidation state. The entire process involves the metal cycling between two oxidation states. rsc.org

Mechanistic studies of CO₂ reduction catalyzed by a nickel complex in the presence of a borane (B79455) co-catalyst, B(C₆F₅)₃, reveal a complex interplay. researchgate.net The borane acts as a Lewis acid that activates a silane (B1218182) reductant. researchgate.net The key step controlling the catalytic rate is the dissociation of the borane from a nickel-formate intermediate. The nickel complex itself is instrumental in both steps of the reduction and controls selectivity by sequestering the co-catalyst. researchgate.net While not a direct transformation of this compound, this example illustrates the intricate role co-catalysts play in controlling reaction pathways and rates, a principle that applies across many catalytic systems.

Computational Chemistry and Theoretical Investigations of Cis 2 Decene

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical physics-based force fields to describe the potential energy of a system. imperial.ac.ukresearchgate.net

Force fields like OPLS (Optimized Potentials for Liquid Simulations) and AMBER have been developed and parameterized to model hydrocarbons, including unsaturated ones like cis-2-Decene. acs.orgnih.govnih.gov These force fields consist of parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). rsc.org For unsaturated lipids and hydrocarbons, specific parameters for the carbon-carbon double bond and adjacent atoms are crucial for accurate simulations. nih.govhelsinki.fi

Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time by integrating Newton's laws of motion. researchgate.netstanford.edu For this compound, MD simulations can be used to study bulk liquid properties, conformational dynamics, and interactions within larger systems, such as lipid bilayers. acs.orghelsinki.fi For example, simulations have been used to calculate thermodynamic properties like the heat of vaporization and density for cis-5-decene, which serves as a model for unsaturated hydrocarbon chains. acs.orgnih.gov

Theoretical Modeling of Reaction Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed information about the mechanisms involved.

A chemical reaction proceeds from reactants to products via a high-energy transition state. opentextbooks.org.hk Locating the geometry of this transition state and calculating its energy is a primary goal of theoretical reaction modeling. umd.edu The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), which is a key determinant of the reaction rate according to transition state theory and the Arrhenius equation. fiveable.melibretexts.org

For reactions involving this compound, such as isomerization, oxidation, or addition reactions, computational methods can be used to model the entire reaction pathway. researchgate.netresearchgate.net For example, in the rhodium-catalyzed isomerization of 1-decene (B1663960), calculations show that the formation of this compound is slower and requires some rearrangement compared to the formation of trans-2-decene (B104024), which can be explained by the steric environment of the catalyst. researchgate.net Similarly, modeling the ozonolysis of alkenes helps to understand the formation of intermediate species like Criegee intermediates. cardiff.ac.uk These calculations provide invaluable, atom-level detail about reaction mechanisms that can be difficult to obtain experimentally. nih.govresearchgate.net

Free Energy Profiles of Complex Reactions

Theoretical studies have been conducted to determine if the olefin isomer distribution reaches a thermodynamic equilibrium and whether computational approaches can accurately model this state. rsc.org Research involving a Rh(BiPhePhos) catalyst demonstrated that starting from 1-decene, an initial kinetically driven formation of trans-2-decene and this compound occurs, with their concentrations temporarily exceeding their final equilibrium composition. rsc.orgresearchgate.net The formation of this compound is observed to be slower than that of trans-2-decene, a phenomenon attributed to the steric demands of the bulky BiPhePhos ligand, which requires a rearrangement of the olefin at the rhodium's central metal atom. researchgate.net After this initial phase, a slower process of further isomerization leads to a thermodynamic equilibrium distribution among all n-decene isomers. rsc.org

Accurately predicting the relative stabilities and, consequently, the free energy profile for the isomerization of long-chain olefins like decene presents a significant challenge for quantum chemical methods due to the very small energy differences between isomers. rsc.orgrsc.org Various computational methods, including Hartree-Fock (HF), Density Functional Theory (DFT), and correlated ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CCSD), have been employed to calculate the relative energies of n-decene isomers. rsc.org

Studies have shown that electron correlation is a critical factor for the accurate description of the relative energies of cis-isomers. rsc.orgrsc.org While standard DFT calculations can struggle, the inclusion of dispersion corrections (e.g., B3LYP-D3) significantly improves the agreement with experimental data. rsc.org For the cis-configuration of decene isomers, most computational methods, with the exception of MP2 and B2PLYP, correctly predict this compound to be the most stable isomer, which aligns with experimental findings. rsc.orgrsc.org The ability of modern computational thermochemistry to reliably model the equilibrium distribution of such isomers makes it an invaluable tool for optimizing complex reaction networks in process engineering. rsc.org

Table 1: Calculated Relative Energies (ΔE) of n-Decene Isomers with Respect to 1-Decene Using Various Quantum Chemical Methods

| Isomer | HF | MP2 | B3LYP | B3LYP-D3 | Experimental (ΔG at 378 K) |

|---|---|---|---|---|---|

| (kJ mol⁻¹) | (kJ mol⁻¹) | (kJ mol⁻¹) | (kJ mol⁻¹) | (kJ mol⁻¹) | |

| This compound | -3.5 | -11.3 | -7.0 | -8.5 | -7.2 |

| trans-2-decene | -10.0 | -13.0 | -11.5 | -12.2 | -11.1 |

| cis-3-decene | -1.9 | -10.0 | -5.7 | -7.3 | -6.4 |